molecular formula C20H23NO4 B215588 Propyl 4-[(2-phenoxybutanoyl)amino]benzoate

Propyl 4-[(2-phenoxybutanoyl)amino]benzoate

Cat. No. B215588
M. Wt: 341.4 g/mol
InChI Key: AHOCPGIJCBCMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-[(2-phenoxybutanoyl)amino]benzoate, also known as PPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPBA is a synthetic compound that belongs to the family of benzoic acid derivatives.

Mechanism of Action

The mechanism of action of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate is not fully understood. However, it is believed that Propyl 4-[(2-phenoxybutanoyl)amino]benzoate exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. For example, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Propyl 4-[(2-phenoxybutanoyl)amino]benzoate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to have antiviral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Propyl 4-[(2-phenoxybutanoyl)amino]benzoate is also stable and has a long shelf life. However, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has some limitations for lab experiments. It is a relatively new compound and its full range of effects and potential applications are not yet fully understood. In addition, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate is not readily available commercially, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to study the mechanism of action of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate in more detail to better understand its effects on the body. Furthermore, future studies could focus on developing new synthetic routes for the synthesis of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate and its derivatives, as well as developing new techniques for the purification and characterization of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate.

Synthesis Methods

Propyl 4-[(2-phenoxybutanoyl)amino]benzoate can be synthesized by the reaction of 4-aminobenzoic acid with phenoxybutyric acid using propyl chloroformate as a coupling agent. The reaction yields Propyl 4-[(2-phenoxybutanoyl)amino]benzoate as a white crystalline solid with a melting point of 104-106°C.

Scientific Research Applications

Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been used as a plant growth regulator and as a pesticide. In material science, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been used as a precursor for the synthesis of various polymers and materials.

properties

Product Name

Propyl 4-[(2-phenoxybutanoyl)amino]benzoate

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

propyl 4-(2-phenoxybutanoylamino)benzoate

InChI

InChI=1S/C20H23NO4/c1-3-14-24-20(23)15-10-12-16(13-11-15)21-19(22)18(4-2)25-17-8-6-5-7-9-17/h5-13,18H,3-4,14H2,1-2H3,(H,21,22)

InChI Key

AHOCPGIJCBCMAD-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2

Origin of Product

United States

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